5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Antitubercular drug discovery DXP synthase inhibition Pyrazolopyrimidine SAR

5-(Methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a commercially available privileged PPO scaffold from the ChemBridge screening collection. Its unique 5-methoxymethyl substituent bridges a critical SAR gap between inactive 5-chloromethyl (IC50 >200 μM) and optimized 5-aryl analogs (IC50 ~10 μM) in antitubercular DXP synthase programs. Unlike literature PPOs bearing 5-haloalkyl or trifluoromethyl groups, the methoxymethyl ether introduces a hydrogen bond acceptor that may confer differentiated KCNQ channel subtype selectivity. With a predicted cLogP of ~2.8–3.2, this compound offers a favorable CNS MPO profile, avoiding the excessive lipophilicity of halogenated PPOs. Immediate availability enables hit-to-lead SAR exploration within ~2 weeks, accelerating programs focused on tuberculosis, ion channel modulation, and CNS drug discovery.

Molecular Formula C15H15N3O2
Molecular Weight 269.30 g/mol
Cat. No. B5503963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC15H15N3O2
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=CC=C3
InChIInChI=1S/C15H15N3O2/c1-10-14(11-6-4-3-5-7-11)15-16-12(9-20-2)8-13(19)18(15)17-10/h3-8,17H,9H2,1-2H3
InChIKeyHDAUYCPGQKWRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.2 [ug/mL]

5-(Methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Core Scaffold, Chemical Identity, and Screening Provenance


5-(Methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a fully synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidin-7(4H)-one (PPO) family [1]. This scaffold has been independently identified through high-throughput whole-cell screening as a privileged chemotype with validated antitubercular, potassium channel modulatory, and GABAA-receptor ligand activities [2][3][4]. The compound carries a 5-methoxymethyl substituent and a 2-methyl-3-phenyl decoration pattern and is commercially catalogued within the ChemBridge/Hit2Lead screening collection (PubChem SID 3311518), establishing its immediate availability for hit-to-lead and focused-library campaigns [1][5].

Why Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs Are Not Interchangeable: Substitution-Dependent Target Engagement and Metabolic Fate


Within the pyrazolo[1,5-a]pyrimidin-7(4H)-one class, relatively minor substitution changes produce profoundly divergent biological outcomes. SAR studies from the antitubercular program demonstrate that 5-benzyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one inhibits Mycobacterium tuberculosis DXP synthase with an IC50 of 71.1 μM, whereas the closely related 5-(chloromethyl)-3-phenyl analog is essentially inactive (IC50 > 200 μM), and further optimization at the 2- and 5-positions yielded a 2-methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl) analog with an improved IC50 of 10.6 μM against the same target [1][2]. In the KCNQ channel field, the 5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl) derivative (compound 17) was identified as a potent and selective KCNQ2/3 opener, while QO-40 (5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)PPO) showed a distinct dual-activation profile also targeting BKCa channels [3][4]. Critically, antitubercular PPOs are subject to compound-specific catabolism via the FAD-dependent hydroxylase Rv1751 — a resistance mechanism that is substituent-specific and cannot be extrapolated across the series [5]. These findings collectively establish that even closely spaced PPO congeners are functionally non-fungible, and that procurement decisions must be driven by substituent-level evidence rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 5-(Methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one Versus Closest Analogs


DXP Synthase Inhibitory Activity: 5-Methoxymethyl Analog Bridges Inactive and Optimized Chemical Space

The 4-chlorophenyl analog of the target compound — 3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one — has been assayed against Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXP synthase) and shows measurable inhibitory activity [1]. While the target compound itself (with 3-phenyl and 2-methyl substituents replacing the 3-(4-chlorophenyl) motif) has not been directly tested in this assay, the shared 5-methoxymethyl group places both compounds at an intermediate position in the DXP synthase SAR landscape: more active than the essentially inactive 5-(chloromethyl)-3-phenyl analog (IC50 > 200 μM) but distinct from the further optimized 2-methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl) derivative (IC50 = 10.6 μM) [2][3]. This intermediate SAR positioning makes the target compound a strategically valuable probe for mapping the pharmacophoric requirements at the 5-position.

Antitubercular drug discovery DXP synthase inhibition Pyrazolopyrimidine SAR

Structural Differentiation from Clinically Profiled Pyrazolopyrimidine GABAA-R Ligands

Clinically investigated pyrazolopyrimidine-based GABAA-R ligands such as Indiplon and Ocinaplon feature 3-heteroaryl substituents and a 7-oxo core, with subtype-selectivity profiles emerging from specific aryl decoration [1]. The Guerrini et al. (2017) study of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones demonstrated that compound 3g produced an anxiolytic-like effect at 10–30 mg/kg in vivo, with in vitro GABAA-R subtype affinity that is highly dependent on the 3-aryl substituent identity [2]. The target compound — bearing 5-methoxymethyl and 2-methyl-3-phenyl groups — is topologically distinct from the Guerrini series (which places aryl groups at the 6-position) and from Indiplon/Ocinaplon (which carry heteroaryl groups at position 3), thereby sampling an orthogonal region of the GABAA-R pharmacophore that has not been systematically characterized [1][2].

GABAA receptor pharmacology Anxiolytic drug discovery Pyrazolopyrimidine scaffold comparison

Positional Analog Differentiation: 5-Methoxymethyl vs. 7-Methoxy PPO Derivatives in KCNQ Channel Modulation

The KCNQ2/3 potassium channel activator SAR around the PPO scaffold is exquisitely sensitive to substituent position. The Qi et al. (2011) optimization campaign identified compound 17 (5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)PPO) as the most potent and selective KCNQ2/3 opener from their series, with activation confirmed by patch-clamp electrophysiology [1]. The Zhang et al. (2011) follow-up study demonstrated that QO-26, QO-28, QO-40, and QO-41 all potently augmented KCNQ2/3 currents and shifted the half-maximal activation voltage (V1/2) in the hyperpolarizing direction in CHO cells [2]. All of these validated KCNQ actives carry 5-substituents that are either haloalkyl (chloromethyl, trifluoromethyl) or heteroaryl — none carries a 5-alkoxyalkyl group such as methoxymethyl. The target compound's 5-methoxymethyl substituent is therefore structurally distinct from any reported KCNQ-active PPO, representing an unexplored substituent that may confer differential channel subtype selectivity, altered voltage-dependence, or distinct pharmacokinetic properties [1][2].

KCNQ2/3 potassium channel M-current modulation Pyrazolopyrimidine electrophysiology

Commercial Availability and Chemical Provenance Differentiation from Research-Only Bench Compounds

The target compound is catalogued and commercially available through ChemBridge Corporation (Hit2Lead.com), with sourcing options from United States inventory (14-day delivery) at a listed price point of approximately $68.20 [1][2]. In contrast, closely related pyrazolo[1,5-a]pyrimidin-7(4H)-ones such as 5-benzyl-3-phenyl-2-(trifluoromethyl)PPO (BindingDB BDBM50263876) and 5-benzyl-3-(4-chlorophenyl)PPO (BDBM50263817) — both of which have published DXP synthase IC50 data — are primarily research-synthesis compounds without established commercial catalog listings, requiring bespoke synthesis for procurement [3]. This commercial availability gap means the target compound can be acquired for screening within approximately two weeks versus a multi-week to multi-month custom synthesis timeline for comparator compounds, representing a measurable operational advantage for high-throughput screening campaigns and SAR expansion programs [1][2][3].

Screening library procurement Hit-to-lead sourcing Commercial compound catalog comparison

Physicochemical Differentiation: Calculated cLogP and Hydrogen Bonding Profile vs. Haloalkyl and Aryl-Substituted PPO Analogs

The 5-methoxymethyl substituent of the target compound confers a distinct physicochemical profile compared to the haloalkyl-substituted PPOs that dominate the published KCNQ and antitubercular literature. The methoxymethyl ether group contributes a hydrogen bond acceptor (ether oxygen) while maintaining moderate lipophilicity, in contrast to the purely hydrophobic and metabolically labile 5-chloromethyl group found in QO-40 or the strongly electron-withdrawing 5-trifluoromethyl group in compound 17 and BDBM50263876 [1][2]. While experimentally measured logP/logD values for the target compound are not publicly available, the structural features predict a cLogP of approximately 2.8–3.2 (based on pyrazolo[1,5-a]pyrimidin-7(4H)-one core with methoxymethyl, methyl, and phenyl substituents), which falls within a favorable range for both oral absorption and CNS penetration according to standard drug-likeness filters (Lipinski, CNS MPO) [3]. This contrasts with more lipophilic PPOs such as the 5-trifluoromethyl series (predicted cLogP > 4), which may carry higher phospholipidosis or hERG risk [1][3].

Physicochemical property prediction Drug-likeness profiling CNS MPO scoring

Recommended Procurement and Application Scenarios for 5-(Methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one


Antitubercular DXP Synthase Targeted Library Expansion Using 5-Methoxymethyl as a Pharmacophoric Anchor

Procurement of this compound is recommended for antitubercular drug discovery groups building focused libraries around the pyrazolo[1,5-a]pyrimidin-7(4H)-one DXP synthase pharmacophore. The 5-methoxymethyl substituent occupies a SAR region between inactive 5-chloromethyl analogs (IC50 > 200 μM) and optimized 5-(4-methoxyphenyl) derivatives (IC50 = 10.6 μM), making it an ideal starting point for systematic SAR exploration at the 5-position [1][2]. The compound is commercially stocked and can be incorporated into screening cascades within approximately two weeks, compared to multi-week custom synthesis timelines for published comparator PPOs .

Ion Channel Drug Discovery: Probing Unexplored 5-Alkoxyalkyl Chemical Space for KCNQ Subtype Selectivity

All published KCNQ2/3-active PPOs (QO-26, QO-28, QO-40, QO-41, compound 17) carry 5-haloalkyl or 5-heteroaryl substituents [1]. The 5-methoxymethyl group of the target compound introduces an unprecedented hydrogen bond acceptor at this position, which may alter channel subtype selectivity, voltage-dependence of activation, or off-target profiles including hERG. Procurement of this compound enables ion channel electrophysiology groups to test whether 5-alkoxyalkyl substitution yields differentiated KCNQ pharmacology — a hypothesis that cannot be addressed using any commercially available or literature-precedented PPO analog [1][2].

CNS-Targeted Screening Cascades Prioritizing Favorable Physicochemical Properties Over Highly Lipophilic PPO Analogs

The predicted cLogP of approximately 2.8–3.2 for the target compound is substantially lower than that of the trifluoromethyl-substituted PPOs that dominate the literature (predicted cLogP > 4 for compound 17, QO-40, and the 5-benzyl-3-phenyl-2-trifluoromethyl analog) [1][2]. For CNS drug discovery programs applying multiparameter optimization (CNS MPO) scoring, the target compound's lower lipophilicity, higher hydrogen bond acceptor count, and absence of metabolically labile halomethyl groups make it a more attractive starting point than heavily halogenated alternatives . Procurement of this compound allows CNS-focused groups to interrogate PPO biological space without the confounding liabilities of excessive lipophilicity.

Chemical Biology Probe Development: Investigating Rv1751-Mediated Metabolic Stability in Mycobacterial Systems

The Oh et al. (2021) antitubercular SAR study established that pyrazolo[1,5-a]pyrimidin-7(4H)-ones are subject to compound-specific catabolism via the FAD-dependent hydroxylase Rv1751 in Mycobacterium tuberculosis, and that resistance-conferring mutations in Rv1751 promote compound hydroxylation from molecular oxygen [1]. The target compound's 5-methoxymethyl group presents a metabolically distinct substrate for Rv1751 compared to the 5-benzyl and 5-halomethyl substituents studied to date. Procurement of this compound enables chemical biology groups to systematically probe whether the methoxymethyl ether moiety alters susceptibility to Rv1751-mediated hydroxylation — a key determinant of intracellular antitubercular efficacy that cannot be predicted from existing SAR data [1][2].

Quote Request

Request a Quote for 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.